1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic structure common in bioactive molecules due to its conformational rigidity and ability to interact with biological targets. Key structural elements include:
- Dual methylsulfonyl groups: One at the 3-position of the bicyclic ring and another on the para position of the phenyl group.
- Propan-1-one linker: Connects the bicyclic amine to the substituted phenyl group, providing spatial flexibility for target engagement.
The compound’s stereochemistry (1R,5S) is critical for its pharmacological profile, as stereoisomerism often dictates binding affinity and selectivity in bicyclic systems .
Properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S2/c1-25(21,22)16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)26(2,23)24/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBYVNYOKMNGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as TLL018, are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases.
Mode of Action
TLL018 is a highly potent and selective inhibitor of JAK1 and TYK2. It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3. This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases.
Biochemical Pathways
The inhibition of JAK1 and TYK2 by TLL018 affects the signaling pathways of various proinflammatory cytokines. This can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases.
Pharmacokinetics
TLL018 is orally bioavailable. It has shown potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays
Result of Action
The inhibition of JAK1 and TYK2 by TLL018 leads to a reduction in the signaling of proinflammatory cytokines. This can result in a decrease in inflammation and other symptoms associated with autoimmune diseases. In preclinical studies, oral administration of TLL018 demonstrated dose-dependent efficacy in arthritis animal models.
Biological Activity
The compound 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , identified by its CAS number 1706334-07-7 , is a bicyclic nitrogen-containing heterocycle that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.5 g/mol . The structure features a bicyclo[3.2.1]octane framework, which is characteristic of many biologically active molecules, including tropane alkaloids.
| Property | Value |
|---|---|
| CAS Number | 1706334-07-7 |
| Molecular Formula | C23H27NO3S |
| Molecular Weight | 397.5 g/mol |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The azabicyclo structure suggests potential interactions with dopamine and serotonin receptors, which are critical in the modulation of mood and behavior.
Pharmacological Studies
Research indicates that the compound exhibits significant affinity for dopamine D2 and D3 receptors. A study highlighted that modifications to the D3 receptor pharmacophore led to the identification of compounds with high selectivity and affinity for D3 receptors over D2 receptors, suggesting that this compound may possess similar properties .
Table 1: Binding Affinity Data for Related Compounds
| Compound Name | Receptor Type | Binding Affinity (Ki) | Selectivity Over D2 |
|---|---|---|---|
| Compound A | D3 | 1 nM | 400-fold |
| Compound B | D2 | 5 nM | 80-fold |
| 1-((1R,5S)... | D3 | TBD | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of related compounds derived from the azabicyclo framework, focusing on their effects on dopamine receptor activity. The findings suggested that specific structural modifications could enhance receptor selectivity and improve pharmacokinetic profiles .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methylsulfonyl group is believed to enhance solubility and bioactivity, making it a key feature in developing derivatives with improved pharmacological properties.
Key SAR Insights:
- Methylsulfonyl Group: Increases polarity and solubility.
- Bicyclic Structure: Essential for receptor binding affinity.
- Substituent Variations: Altering substituents on the phenyl ring can significantly impact activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are summarized below, with differences in substituents, stereochemistry, and functional groups influencing their physicochemical and biological properties.
Structural Modifications on the Bicyclic Core
Modifications on the Aromatic Ring
Stereochemical and Conformational Variations
- (1S,5R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate (): Stereochemical inversion (1S,5R vs. 1R,5S) may alter binding orientation in chiral environments, affecting potency .
Key Research Findings
- Metabolic Stability: The dual methylsulfonyl groups in the target compound likely reduce oxidative metabolism by CYP450 enzymes compared to analogs with electron-rich substituents (e.g., methoxy or phenylamino groups) .
- Target Selectivity : The 8-azabicyclo[3.2.1]octane scaffold is associated with affinity for neuromodulatory targets (e.g., serotonin or dopamine receptors), but substituent variations fine-tune selectivity. For example, trifluoromethanesulfonate derivatives () may favor kinase inhibition due to their electrophilic character .
- Synthetic Accessibility : Compounds with ester or hydroxy groups (e.g., littorine) are more synthetically tractable but less stable in vivo than sulfonylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
